molecular formula C19H17N3 B038146 N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine CAS No. 114044-12-1

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine

Cat. No. B038146
M. Wt: 287.4 g/mol
InChI Key: ZVGJKUHDXJNCHH-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine, also known as Sudan III, is a synthetic dye that is commonly used in scientific research. It is an azo dye with a molecular formula of C22H18N2 and a molecular weight of 314.39 g/mol. Sudan III is primarily used as a histological stain for the detection of lipids, particularly triglycerides, in tissue samples. In addition to its use as a stain, Sudan III has also been studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III is not well understood. It is believed to bind to lipids, particularly triglycerides, and form a complex that is visible under a microscope. This complex is then detected using a staining procedure.

Biochemical And Physiological Effects

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not well understood. N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III is its specificity for lipids, particularly triglycerides. This makes it a useful stain for the detection of lipid-rich tissues, such as liver tissue. However, N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III staining can be affected by a number of factors, including tissue fixation and processing, and the quality of the staining solution.
List of

Future Directions

1. Investigate the potential therapeutic applications of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III in the treatment of oxidative stress-related diseases.
2. Study the mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III in inhibiting the growth of cancer cells in vitro.
3. Develop new staining procedures that improve the specificity and sensitivity of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III staining.
4. Investigate the potential use of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III as a diagnostic tool for lipid-related diseases.
5. Study the effects of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III on lipid metabolism and its potential role in the prevention and treatment of metabolic disorders.

Synthesis Methods

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III can be synthesized through a two-step process. The first step involves the reaction of 3-methylbenzenamine with nitrous acid to form diazonium salt. The second step involves the reaction of the diazonium salt with 4-phenylphenol to form N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III.

Scientific Research Applications

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III is commonly used in scientific research as a histological stain for the detection of lipids in tissue samples. It is particularly useful for the detection of triglycerides in liver tissue samples. N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III stains lipids red, making them easy to identify under a microscope. In addition to its use as a histological stain, N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III has also been studied for its potential therapeutic applications.

properties

IUPAC Name

3-methyl-N-(4-phenyldiazenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-15-6-5-9-19(14-15)20-16-10-12-18(13-11-16)22-21-17-7-3-2-4-8-17/h2-14,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJKUHDXJNCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625672
Record name 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine

CAS RN

114044-12-1
Record name 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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